

Introduction: A Strategic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>(4-tert-Butylphenyl)difluoroacetic acid</i>
CAS No.:	1027514-14-2
Cat. No.:	B3030901

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(4-tert-Butylphenyl)difluoroacetic acid, with the CAS Number 1027514-14-2, is a specialized organic molecule that stands at the confluence of several key motifs in contemporary drug discovery and materials science. Its structure marries the bulky, lipophilic tert-butylphenyl group with the unique electronic properties of a geminal difluoroacetic acid. The tert-butyl group is a well-established modulator of pharmacokinetic properties, often introduced to provide steric shielding against metabolic degradation and to enhance solubility in lipid environments.

Concurrently, the incorporation of fluorine, particularly as a difluoromethyl group adjacent to a carbonyl, imparts profound changes to the molecule's physicochemical profile. The gem-difluoro motif acts as a bioisostere for a carbonyl or hydroxyl group, but with significantly altered acidity (pKa), hydrogen bonding capability, and conformational preferences. This guide provides a comprehensive overview of this compound, from its fundamental properties to a proposed synthesis and its strategic applications for researchers in medicinal and materials chemistry.

Physicochemical and Structural Properties

The core identity of **(4-tert-Butylphenyl)difluoroacetic acid** is defined by its molecular structure and resulting properties. While extensive experimental data is not widely published, its key characteristics can be compiled and calculated.

Property	Value	Source / Method
IUPAC Name	2-(4-tert-butylphenyl)-2,2-difluoroacetic acid	IUPAC Nomenclature
CAS Number	1027514-14-2	Chemical Abstracts Service
Molecular Formula	C ₁₂ H ₁₄ F ₂ O ₂	-
Molecular Weight	228.24 g/mol	Calculated
Appearance	White to off-white solid (Predicted)	Analog-based Prediction
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in polar organic solvents (e.g., MeOH, DCM, THF)	General Chemical Principles

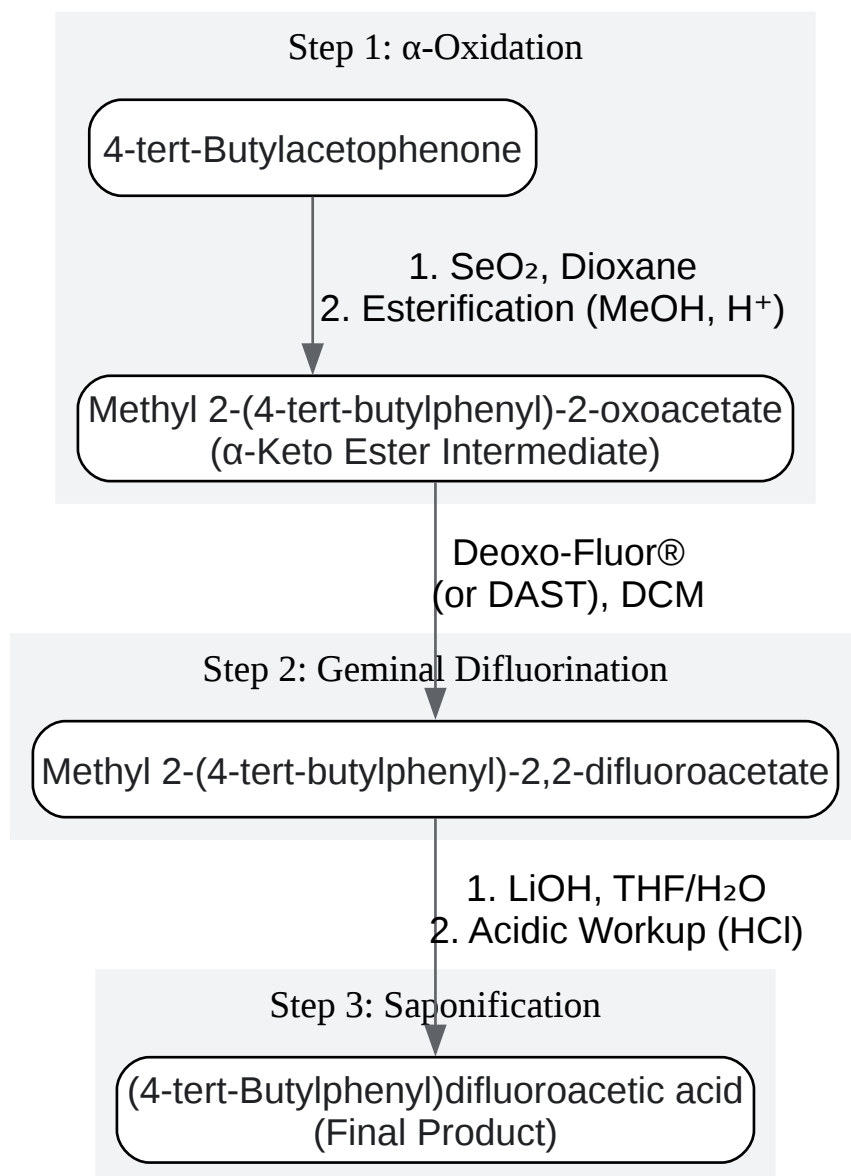
Proposed Synthesis and Mechanistic Considerations

A validated, published synthesis for **(4-tert-Butylphenyl)difluoroacetic acid** is not readily found in peer-reviewed literature. Therefore, a robust and scientifically sound synthetic route is proposed here, starting from the commercially available 4-tert-butylacetophenone. This multi-step approach relies on well-established transformations in modern organic and organofluorine chemistry.

Expertise & Causality: The chosen pathway begins with the formation of an α -keto ester, a crucial intermediate for subsequent fluorination. The selection of a fluorinating agent like Deoxo-Fluor® is critical; it is a nucleophilic fluorinating reagent suitable for converting ketones

into geminal difluorides under relatively mild conditions compared to harsher reagents like SF₄. The final hydrolysis step is a standard procedure to unmask the carboxylic acid.

Proposed Synthetic Workflow Diagram



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Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Trustworthiness: This protocol includes specific steps for reaction setup, monitoring, workup, and purification. Each step is designed to ensure high conversion and purity, forming a self-validating methodology.

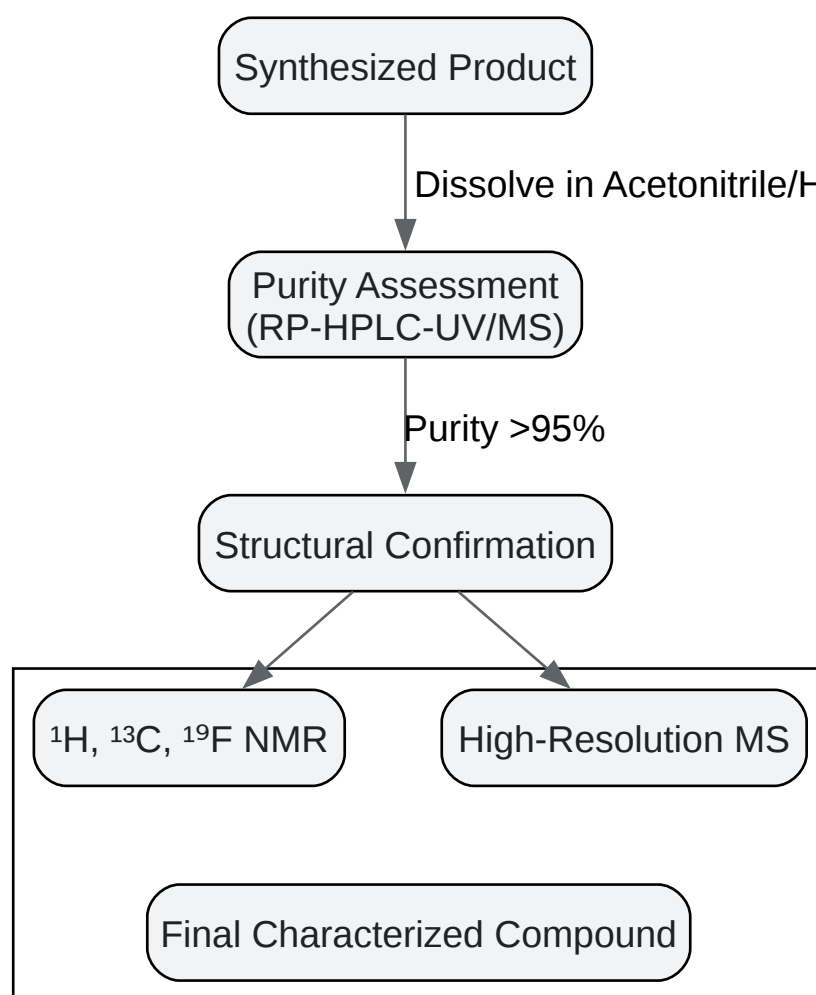
- **Step 1: Synthesis of Methyl 2-(4-tert-butylphenyl)-2-oxoacetate**
 - To a solution of 4-tert-butylacetophenone (1.0 eq) in dioxane, add selenium dioxide (SeO_2 , 1.2 eq).
 - Heat the mixture to reflux (approx. 101 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
 - Cool the reaction mixture, filter through a pad of Celite® to remove selenium byproduct, and concentrate the filtrate under reduced pressure.
 - Dissolve the crude keto-acid intermediate in methanol (MeOH) and add a catalytic amount of concentrated sulfuric acid (H_2SO_4).
 - Heat to reflux for 4-6 hours. Cool to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO_3).
 - Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate to yield the crude α -keto ester, which can be purified by column chromatography.
- **Step 2: Synthesis of Methyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate**
 - In a fume hood, dissolve the α -keto ester (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere (Argon or Nitrogen).
 - Cool the solution to 0 °C. Cautiously add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 eq) dropwise.
 - Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. A catalytic amount of ethanol can be added to facilitate the reaction.
 - Monitor the reaction by ^{19}F NMR or GC-MS.
 - Upon completion, slowly quench the reaction by pouring it into a cooled, saturated NaHCO_3 solution.
 - Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over Na_2SO_4 , and concentrate. Purify by column chromatography.
- **Step 3: Synthesis of (4-tert-Butylphenyl)difluoroacetic acid**
 - Dissolve the purified difluoro-ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
 - Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
 - Once the hydrolysis is complete, remove the THF under reduced pressure.
 - Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M hydrochloric acid (HCl).
 - Extract the final product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate to yield (4-

tert-Butylphenyl)difluoroacetic acid. The product can be further purified by recrystallization if necessary.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Characterization Workflow Diagram



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Caption: Standard workflow for analytical characterization.

Step-by-Step Analytical Protocol

- **Sample Preparation:** Dissolve a small amount of the final product (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol for chromatographic analysis. For NMR, dissolve ~5-10 mg in a deuterated solvent like CDCl₃ or DMSO-d₆.
- **High-Performance Liquid Chromatography (HPLC):** a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm). b. Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The use of difluoroacetic acid (DFA) itself as a modifier is an alternative that can sometimes provide a unique selectivity profile compared to formic or trifluoroacetic acid.^[1] c. Detection: UV at 254 nm and mass spectrometry (MS) with electrospray ionization (ESI) in negative mode. d. Expected Result: A single major peak confirming purity. The MS detector should show an [M-H]⁻ ion at m/z 227.09.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** a. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. b. Predicted Spectroscopic Data:

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration/Comment
^1H	~7.5-7.7	d	2H (Aromatic, ortho to CF_2)
~7.4-7.5	d	2H (Aromatic, meta to CF_2)	
~1.3	s	9H (tert-Butyl)	
>10	br s	1H (Carboxylic Acid)	
^{13}C	~165-170 (t)	t	Carboxylic acid (^1JCF coupling)
~155-158	s	Aromatic C-tBu	
~127-130 (t)	t	Aromatic C- CF_2	
~126	s	Aromatic CH	
~125	s	Aromatic CH	
~115-120 (t)	t	CF_2 (^1JCF ~250-280 Hz)	
~35	s	Quaternary t-Bu Carbon	
~31	s	Methyl Carbons	
^{19}F	-90 to -110	s	CF_2

Significance and Applications in Medicinal Chemistry

The true value of **(4-tert-Butylphenyl)difluoroacetic acid** lies in its potential as a strategic building block for designing next-generation therapeutics. The molecule combines two pharmacologically significant motifs.

- The tert-Butylphenyl Group: This bulky, non-polar group is frequently used in drug design to enhance metabolic stability. It acts as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the aromatic ring or adjacent functional groups. This can lead to improved oral bioavailability and a longer plasma half-life of the final drug compound.
- The Gem-Difluoroacetic Acid Moiety: This functional group is a powerful tool for fine-tuning the properties of a lead compound.
 - Acidity Modulation: The two electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid compared to its non-fluorinated analogue, (4-tert-butylphenyl)acetic acid. This makes the carboxylate anion more prevalent at physiological pH, which can alter receptor binding interactions and solubility.
 - Bioisosterism: The CF₂ group is a well-known bioisostere. The C-F bond is highly polarized and can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions) with biological targets. Replacing a methylene group (CH₂) with CF₂ increases lipophilicity, which can enhance membrane permeability and cell penetration.
 - Conformational Control: The steric and electronic properties of the CF₂ group can lock the molecule into specific conformations, which may be beneficial for binding to a target protein with high affinity and selectivity.

This building block is therefore ideally suited for incorporation into molecules targeting a wide range of diseases, particularly where metabolic stability and modulated acidity are critical for efficacy.

Safety and Handling

(4-tert-Butylphenyl)difluoroacetic acid is a carboxylic acid and should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. It is expected to be a skin and eye irritant.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

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